2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethoxyphenyl groups, as well as an oxadiazole ring.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the acetamide group: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with similar structural features but lacking the oxadiazole ring and dimethoxyphenyl group.
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: A compound with the oxadiazole ring and dimethoxyphenyl group but lacking the dichlorophenoxy group.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5/c1-25-11-4-6-14(26-2)12(8-11)17-22-23-18(28-17)21-16(24)9-27-15-5-3-10(19)7-13(15)20/h3-8H,9H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHDUXISOMXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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